molecular formula C7H8OS B3065766 4-Methyl-2-Sulfanylphenol CAS No. 60774-07-4

4-Methyl-2-Sulfanylphenol

Cat. No.: B3065766
CAS No.: 60774-07-4
M. Wt: 140.2 g/mol
InChI Key: GWMWXFGQYATKBA-UHFFFAOYSA-N
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Description

4-Methyl-2-Sulfanylphenol is an organic compound with the molecular formula C7H8OS It is a derivative of phenol, characterized by the presence of a methyl group at the 4-position and a sulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-Sulfanylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol. For example, 4-methyl-2-chlorophenol can be reacted with sodium hydrosulfide under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-sulfur bonds .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-Sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2-Sulfanylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-Sulfanylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Methyl-2-Sulfanylphenol can be compared with other similar compounds, such as methylphenols (cresols) and other phenolic derivatives:

Properties

IUPAC Name

4-methyl-2-sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMWXFGQYATKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486794
Record name 2-hydroxy-5-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60774-07-4
Record name 2-hydroxy-5-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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